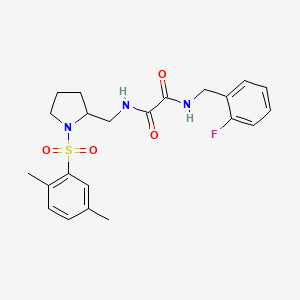
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
One study discusses the synthesis and molecular docking study of novel heterocyclic compounds, including structures similar to the specified compound, showcasing their anticancer and antimicrobial potential. These compounds have been evaluated for their effectiveness against a panel of 60 cancer cell lines and various pathogenic strains, demonstrating significant biological activity which could be instrumental in developing new therapeutic agents (Katariya et al., 2021).
Synthesis and Spectroscopic Study
Another research focus is on the synthesis of electronically tuned complexes, incorporating elements of the compound . These studies detail the preparation, yields, and characterization of these complexes, providing insights into their potential electronic and photophysical properties. Such research contributes to our understanding of the compound's versatility and its applications in materials science and catalysis (Anderson et al., 2013).
Development of Novel P2X7 Antagonists
Research into dipolar cycloaddition reactions to access novel triazolopyridine P2X7 antagonists highlights the importance of the compound in discovering new treatments for mood disorders. The study explores structure-activity relationships, leading to the selection of a clinical candidate for phase I trials, indicating the compound's role in advancing pharmacological research (Chrovian et al., 2018).
Corrosion Inhibition
A study on triazole derivatives, including structures related to the specified compound, as corrosion inhibitors for mild steel in acidic mediums, highlights a potential application in industrial processes. The research demonstrates how these compounds can effectively protect metal surfaces from corrosion, indicating their practical utility in materials science (Ma et al., 2017).
Mecanismo De Acción
Target of Action
Compounds containing similar structures such as imidazole and triazole have been reported to show a broad range of chemical and biological properties . They are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that compounds containing triazole and pyrrolidine moieties are known to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds containing similar structures such as imidazole and triazole are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Compounds containing pyrrolidine are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds containing similar structures such as imidazole and triazole are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-12-7-16(13-22)23-20-10-11-21-23/h3-6,10-11,16H,1-2,7-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIVODMUGTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



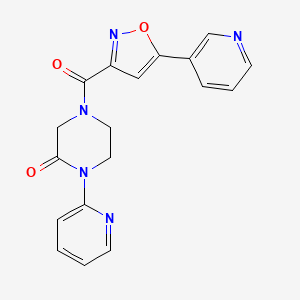
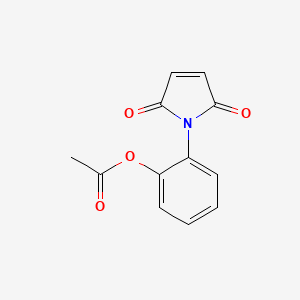
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2930450.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2930455.png)
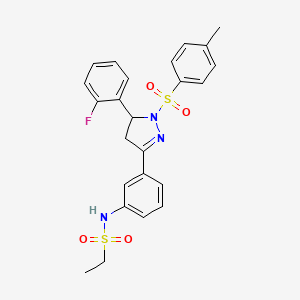
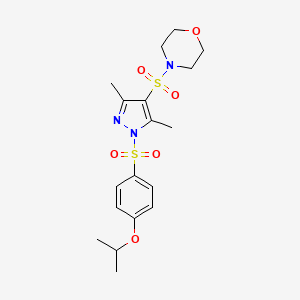
![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)
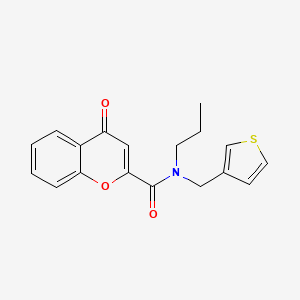
![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)
